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Introduction
Erythrartine is a tetracyclic alkaloid belonging to the Erythrina class of natural products. These

compounds, isolated from various species of the genus Erythrina, have garnered significant

interest due to their diverse and potent biological activities. This document provides a detailed

technical overview of the chemical structure and stereochemistry of Erythrartine, based on

currently available spectroscopic and chemical data. It is intended to serve as a resource for

researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Chemical Structure
The molecular formula of Erythrartine is C₁₉H₂₃NO₄, with a corresponding molecular weight of

329.39 g/mol . The systematic name for Erythrartine is not consistently reported, however, its

structure is well-defined by its International Chemical Identifier (InChI) and its simplified

representation, the InChIKey.

InChI: 1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-

15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19?/m0/s1

InChIKey: QWWCVLZNFFVFTR-OHWIQJHBSA-N
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The core structure of Erythrartine is a spirocyclic system, characteristic of the Erythrina

alkaloids. It features a fused tetracyclic ring system containing a tertiary amine and multiple

oxygenated functional groups, including methoxy and hydroxyl moieties.

Chemical Structure of Erythrartine

Figure 1: 2D Chemical Structure of Erythrartine.

Stereochemistry
The stereochemistry of Erythrartine is partially defined. The InChI string /t13-,16-,19?

indicates that the relative stereochemistry at carbons 13 and 16 is established. However, the

stereocenter at carbon 19 is denoted as questionable or unknown in the current chemical

literature. The definitive absolute configuration of Erythrartine has not been conclusively

determined, as an X-ray crystallographic analysis of this specific alkaloid has not been reported

in publicly accessible literature. The "(+)" designation in some literature suggests that it is

dextrorotatory, but without a definitive structural elucidation, the assignment of R/S descriptors

to all chiral centers remains incomplete.

Quantitative Data
The following table summarizes the available quantitative data for Erythrartine, primarily its ¹³C

NMR chemical shifts as reported in the SpectraBase database.

Carbon Atom Chemical Shift (ppm)

Assignments unavailable in the provided data
A full set of assigned chemical shifts is not

publicly available.

Raw Data

The SpectraBase entry provides a list of ¹³C

NMR peaks, but without specific assignments to

the carbon atoms of the Erythrartine structure.

Note: A complete, assigned ¹³C NMR dataset for Erythrartine is not readily available in the

referenced public databases. Further detailed spectroscopic analysis would be required for

unambiguous assignment.
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Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation, purification, and complete

structural elucidation of Erythrartine are not extensively documented in readily accessible

scientific literature. However, based on general procedures for the isolation of alkaloids from

Erythrina species, a general workflow can be outlined.

General Isolation and Purification Protocol
Extraction: The dried and powdered plant material (e.g., bark or seeds of Erythrina variegata)

is subjected to exhaustive extraction with methanol at room temperature.

Solvent Partitioning: The resulting crude methanolic extract is concentrated under reduced

pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an

immiscible organic solvent (e.g., dichloromethane) to separate acidic and neutral compounds

from the basic alkaloids.

Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids

is basified (e.g., with NH₄OH to pH 9-10) and then re-extracted with an organic solvent (e.g.,

dichloromethane or chloroform) to recover the free alkaloids.

Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of

chromatographic techniques for purification. This typically involves:

Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude alkaloid extract

using a gradient of solvents with increasing polarity.

Column Chromatography: Further separation of the VLC fractions over silica gel or

alumina, again using a solvent gradient system.

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid

Chromatography (HPLC): Final purification of the isolated compounds to yield pure

Erythrartine.

Structural Elucidation Methodology
The structure of isolated Erythrartine would be elucidated using a combination of modern

spectroscopic techniques:
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the exact

mass and molecular formula.

NMR Spectroscopy:

¹H NMR to determine the number and types of protons and their coupling relationships.

¹³C NMR and DEPT experiments to determine the number and types of carbon atoms.

2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the carbon

skeleton and the placement of substituents.

NOESY or ROESY experiments to determine the relative stereochemistry of the molecule.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl,

ether, aromatic rings).

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system of the

molecule.

Biosynthesis and Potential Signaling Pathway
Proposed Biosynthetic Pathway of Erythrina Alkaloids
The biosynthesis of the characteristic spirocyclic core of Erythrina alkaloids is believed to

proceed through an oxidative coupling of benzylisoquinoline precursors. The proposed pathway

initiates from the amino acid L-tyrosine and proceeds through key intermediates such as (S)-

coclaurine and (S)-norreticuline.
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Proposed Biosynthetic Pathway of Erythrina Alkaloids.

Putative Signaling Pathway Inhibition
While the specific molecular targets of Erythrartine are not well-characterized, studies on the

structurally related alkaloid, erythraline, have shown inhibitory effects on the Toll-like receptor

(TLR) signaling pathway. This pathway is a key component of the innate immune response. It is

plausible that Erythrartine may exert similar effects.
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To cite this document: BenchChem. [Erythrartine: A Technical Overview of its Chemical
Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8261624#chemical-structure-and-stereochemistry-of-
erythrartine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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